Ethyl 4-(4-fluorobenzoyl)-1-piperidinecarboxylate
Description
Ethyl 4-(4-fluorobenzoyl)-1-piperidinecarboxylate is a piperidine-based compound characterized by a 4-fluorobenzoyl substituent at the 4-position of the piperidine ring and an ethyl carboxylate group at the 1-position. This structure confers unique electronic and steric properties, making it a valuable intermediate in medicinal chemistry, particularly for developing histamine H1-receptor antagonists and other bioactive molecules .
Properties
IUPAC Name |
ethyl 4-(4-fluorobenzoyl)piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FNO3/c1-2-20-15(19)17-9-7-12(8-10-17)14(18)11-3-5-13(16)6-4-11/h3-6,12H,2,7-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHAKGSBZMDVCCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)C(=O)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(4-fluorobenzoyl)-1-piperidinecarboxylate typically involves the reaction of 4-fluorobenzoyl chloride with piperidine-1-carboxylate under basic conditions. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The mixture is stirred at room temperature for several hours to ensure complete reaction. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method involves the use of automated reactors that allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the removal of impurities and by-products .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(4-fluorobenzoyl)-1-piperidinecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce alcohol derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydride in an organic solvent.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
Synthesis and Chemical Properties
Ethyl 4-(4-fluorobenzoyl)-1-piperidinecarboxylate can be synthesized through various methods, often involving the reaction of piperidine derivatives with fluorobenzoyl chloride. The synthesis typically involves:
- Reagents : Piperidine derivatives, fluorobenzoyl chloride, and appropriate solvents (e.g., dichloromethane).
- Conditions : Reactions are usually performed under inert atmospheres to prevent moisture interference.
The compound's chemical structure includes a piperidine ring substituted with a fluorobenzoyl group, which is crucial for its biological activity.
Antiproliferative Activity
Research has demonstrated that this compound exhibits antiproliferative effects against various cancer cell lines. A study conducted on leukemia cell lines revealed significant cytotoxicity, indicating its potential as an anticancer agent. The mechanism of action is believed to involve the disruption of cellular proliferation pathways, although specific pathways remain to be elucidated .
μ-Opioid Receptor Antagonism
This compound has also been investigated for its role as a μ-opioid receptor antagonist. Recent findings suggest that it can effectively block the effects of opioids, which may have therapeutic implications in treating opioid addiction and managing pain without the associated risks of opioid agonists . This property stems from its ability to interact with the opioid receptors in the central nervous system.
Therapeutic Potential
The dual action of this compound as both an antiproliferative agent and an opioid antagonist positions it as a promising candidate for further development in pharmacotherapy. Its unique structure allows for modifications that could enhance efficacy and reduce side effects.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of Ethyl 4-(4-fluorobenzoyl)-1-piperidinecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to the desired biological effect. For example, in medicinal chemistry, it may act as an inhibitor of certain enzymes involved in disease pathways .
Comparison with Similar Compounds
Table 2: Comparative Physicochemical Data
Biological Activity
Ethyl 4-(4-fluorobenzoyl)-1-piperidinecarboxylate is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article delves into the biological properties, mechanisms of action, and research findings related to this compound, supported by diverse sources and data tables.
Chemical Structure and Properties
This compound features a piperidine ring substituted with a fluorobenzoyl moiety. This unique structure may contribute to its biological activities, particularly in cancer therapy and neuropharmacology.
Anticancer Properties
Recent studies have highlighted the anticancer potential of piperidine derivatives, including this compound. The compound has shown promising results in various cancer cell lines:
- Cytotoxicity : In vitro assays demonstrated that the compound exhibits significant cytotoxic effects against leukemia cell lines, with IC50 values indicating effective dose-response relationships .
- Mechanism of Action : The compound is believed to induce apoptosis in cancer cells through the modulation of specific signaling pathways, such as NF-κB inhibition .
Neuropharmacological Effects
This compound may also possess neuropharmacological properties:
- Acetylcholinesterase Inhibition : Similar compounds have been investigated for their ability to inhibit acetylcholinesterase (AChE), which is crucial for treating neurodegenerative diseases like Alzheimer's .
- Antioxidant Activity : The compound has shown potential antioxidant properties, which can protect neuronal cells from oxidative stress .
Case Studies
- In Vitro Studies : A series of experiments using MTS assays demonstrated that this compound significantly reduced cell viability in various cancer models, outperforming some standard chemotherapeutics .
- Mechanistic Insights : Research utilizing molecular docking and in silico modeling has provided insights into how the compound interacts with target proteins involved in cancer progression and neurodegeneration .
Data Table: Biological Activities Summary
The biological activity of this compound is thought to involve several mechanisms:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
